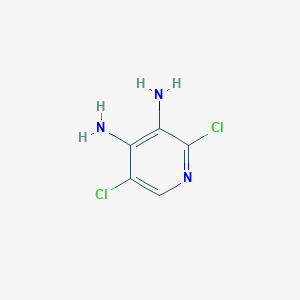

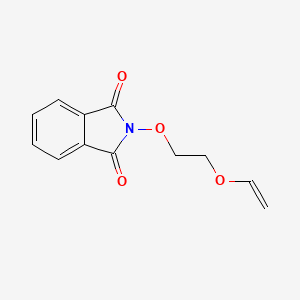

![molecular formula C7H6Cl2N2 B1322050 5-Chlorimidazo[1,2-a]pyridin-Hydrochlorid CAS No. 3931-68-8](/img/structure/B1322050.png)

5-Chlorimidazo[1,2-a]pyridin-Hydrochlorid

Übersicht

Beschreibung

5-Chloroimidazo[1,2-a]pyridine hydrochloride (5-CIAP) is a synthetic organic compound that is widely used in the pharmaceutical and chemical industries. It is an important intermediate in the synthesis of many drugs, and is used as a starting material in the production of numerous compounds. 5-CIAP is also used in the research and development of new drugs, as well as in laboratory experiments for the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Optoelektronik

5-Chlorimidazo[1,2-a]pyridin-Hydrochlorid wird im Bereich der Optoelektronik eingesetzt, insbesondere bei der Entwicklung von Materialien für Weißlicht emittierende Geräte und hybride Fluoreszenz/Phosphoreszenz-Geräte (F/P-WOLED). Die Fähigkeit der Verbindung, im blauen Bereich mit hoher Quantenausbeute zu emittieren, macht sie zu einer wertvollen Komponente für diese Anwendungen .

Pharmazeutische Forschung

In der pharmazeutischen Forschung werden Derivate von 5-Chlorimidazo[1,2-a]pyridin auf ihre biologischen und pharmakologischen Aktivitäten untersucht. Diese Verbindungen werden oft auf ihr Potenzial als Krebsmedikamente untersucht, da sie vielversprechende physikalisch-chemische und medizinische Eigenschaften aufweisen .

Pflanzenschutzmittel

Die Struktur von this compound ist ein bedeutender Bestandteil einer großen Anzahl von Pflanzenschutzmitteln. Seine Synthese und die Fähigkeit, verschiedene Transformationen zu durchlaufen, machen es zu einem vielseitigen Molekül zur Herstellung von Verbindungen mit spezifischen Eigenschaften, die für die Agrarindustrie von Vorteil sind .

Materialwissenschaften

Diese Verbindung hat sich in den Materialwissenschaften als vielversprechend erwiesen, insbesondere aufgrund ihrer hohen thermischen Stabilität und guten filmbildenden Eigenschaften. Filme, die aus dieser Verbindung gewonnen werden, weisen eine geordnete Struktur auf, was für die Herstellung stabiler und effizienter Materialien von Vorteil ist .

Sensoren

Die einzigartigen optischen Eigenschaften von this compound machen es für den Einsatz in Sensoren geeignet. Seine lumineszierenden Eigenschaften können beim Design von Sensoren genutzt werden, die präzise Nachweisfähigkeiten erfordern .

Bildgebung und Mikroskopie

Im Bereich der Bildgebung und Mikroskopie werden Derivate von 5-Chlorimidazo[1,2-a]pyridin als Emitter für die konfokale Mikroskopie und Bildgebung verwendet. Diese Anwendungen profitieren von den lumineszierenden Eigenschaften der Verbindung, die verbesserte Visualisierungstechniken ermöglichen .

Wirkmechanismus

Target of Action

5-Chloroimidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have been identified as potential antituberculosis agents , suggesting that their primary targets may be proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mode of Action

Other imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . This suggests that these compounds may interact with their targets in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Given its potential as an antituberculosis agent, it is likely that this compound affects pathways crucial for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s molecular weight (15258 g/mol) and its hydrochloride form suggest that it may have good water solubility, which could potentially enhance its bioavailability .

Action Environment

The action of 5-Chloroimidazo[1,2-a]pyridine hydrochloride may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. The compound is recommended to be stored in a dry, cool environment , suggesting that it may be sensitive to moisture and heat.

Safety and Hazards

While specific safety and hazard information for 5-Chloroimidazo[1,2-a]pyridine hydrochloride is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

Biochemische Analyse

Biochemical Properties

5-Chloroimidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in radical reactions, such as transition metal catalysts and metal-free oxidants . These interactions can lead to the formation of new chemical bonds, thereby modifying the structure and function of the target biomolecules.

Cellular Effects

The effects of 5-Chloroimidazo[1,2-a]pyridine hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of key signaling molecules, leading to changes in cellular behavior . Additionally, 5-Chloroimidazo[1,2-a]pyridine hydrochloride has been observed to impact gene expression, resulting in altered levels of specific proteins that are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 5-Chloroimidazo[1,2-a]pyridine hydrochloride exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Chloroimidazo[1,2-a]pyridine hydrochloride in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation or other factors . Long-term studies have shown that prolonged exposure to 5-Chloroimidazo[1,2-a]pyridine hydrochloride can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Chloroimidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity becomes pronounced .

Metabolic Pathways

5-Chloroimidazo[1,2-a]pyridine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, it can affect the levels of specific metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Chloroimidazo[1,2-a]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues and compartments . The distribution of 5-Chloroimidazo[1,2-a]pyridine hydrochloride is influenced by its interactions with binding proteins, which can affect its localization and activity .

Subcellular Localization

The subcellular localization of 5-Chloroimidazo[1,2-a]pyridine hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 5-Chloroimidazo[1,2-a]pyridine hydrochloride can influence its interactions with other biomolecules, thereby modulating its biochemical effects .

Eigenschaften

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGYDQGPMRUIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621322 | |

| Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3931-68-8 | |

| Record name | Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3931-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

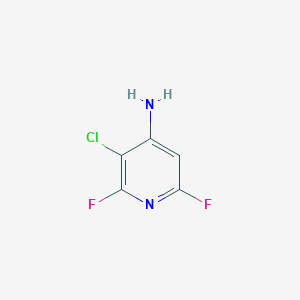

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)

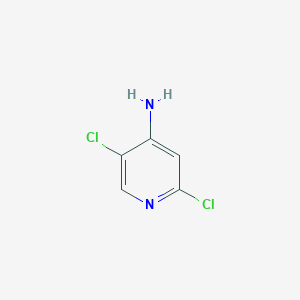

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)